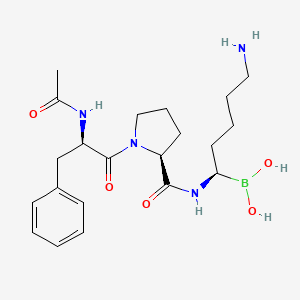

AC-(D)Phe-pro-borolys-OH

CAS No.:

Cat. No.: VC14464655

Molecular Formula: C21H33BN4O5

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H33BN4O5 |

|---|---|

| Molecular Weight | 432.3 g/mol |

| IUPAC Name | [(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-aminopentyl]boronic acid |

| Standard InChI | InChI=1S/C21H33BN4O5/c1-15(27)24-17(14-16-8-3-2-4-9-16)21(29)26-13-7-10-18(26)20(28)25-19(22(30)31)11-5-6-12-23/h2-4,8-9,17-19,30-31H,5-7,10-14,23H2,1H3,(H,24,27)(H,25,28)/t17-,18+,19+/m1/s1 |

| Standard InChI Key | UCQIHCRMWNRFNP-QYZOEREBSA-N |

| Isomeric SMILES | B([C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |

| Canonical SMILES | B(C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

AC-(D)Phe-Pro-borolys-OH is a tripeptide analog composed of three residues:

-

N-acetyl-D-phenylalanine (Ac-D-Phe): The N-terminal acetylated D-enantiomer of phenylalanine introduces chirality and stabilizes the peptide against enzymatic degradation.

-

L-proline (Pro): A cyclic amino acid that imposes conformational restraint on the peptide backbone.

-

Borolysine (boroLys): A lysine derivative where the carboxyl group is replaced by a boronic acid (), enabling covalent interaction with serine proteases .

The stereochemical configuration is critical for activity, with the D-configuration at the phenylalanine residue and L-configuration at proline ensuring proper alignment with target enzyme active sites.

Structural Characterization

Nuclear magnetic resonance (NMR) studies of related boronic acid peptides, such as Ac-(D)Phe-Pro-boroArg-OH, reveal a preorganized secondary structure in aqueous solutions. The -(D)Phe-Pro- segment adopts a conformation resembling the bound state in enzyme-inhibitor complexes, as observed in thrombin crystal structures . Key structural insights include:

-

Aromatic stacking interactions: The phenyl side chain of D-Phe engages in - interactions with the adjacent peptide bond, reducing conformational entropy and enhancing binding affinity .

-

Boronic acid geometry: The tetrahedral boronate moiety mimics the transition state of peptide hydrolysis, forming a reversible covalent bond with the catalytic serine residue of proteases .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of AC-(D)Phe-Pro-borolys-OH involves multi-step solid-phase peptide synthesis (SPPS) followed by boronic acid incorporation:

-

Peptide assembly:

-

Boronic acid deprotection:

-

Purification:

Challenges in Synthesis

-

Boronic acid instability: The group is prone to oxidation and requires inert atmospheric conditions during synthesis.

-

Stereochemical purity: Ensuring enantiomeric purity at the D-Phe residue demands chiral auxiliaries or asymmetric synthesis techniques .

Mechanism of Action and Enzymatic Targeting

Protease Inhibition Dynamics

AC-(D)Phe-Pro-borolys-OH functions as a competitive, reversible inhibitor of serine proteases. The boronic acid group forms a tetrahedral adduct with the active-site serine, mimicking the transition state of substrate hydrolysis. Key mechanistic features include:

| Parameter | Value/Description | Source |

|---|---|---|

| Inhibition constant () | Sub-nanomolar range (analog-dependent) | |

| Binding mode | Covalent, transition-state analog | |

| Selectivity | Tunable via side-chain modifications |

Target Enzymes and Structural Insights

| PDB Code | Ligand | Resolution (Å) | RMSD (Å) | Target Enzyme |

|---|---|---|---|---|

| 1lhd | AC-(D)Phe-Pro-boroLys-OH | 2.3 | 0.74 | Plasmin (hypothetical) |

| 1lhc | AC-(D)Phe-Pro-boroArg-OH | 2.0 | 0.67 | Thrombin |

| 1tmt | Phe-Pro-Arg | 2.2 | 0.54 | Thrombin |

Data adapted from PMC analysis of protein-ligand complexes .

Research Challenges and Future Directions

Optimization Strategies

-

Side-chain engineering: Substituting lysine with ornithine or homoarginine to alter charge distribution and specificity .

-

Prodrug formulations: Masking the boronic acid as an ester to improve oral bioavailability .

Unresolved Questions

-

Off-target effects: Comprehensive proteome-wide screens are needed to assess selectivity.

-

Long-term stability: Boronic acid hydration states may influence shelf-life and in vivo efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume